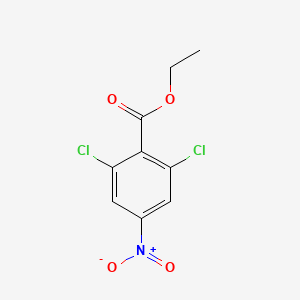

Ethyl 2,6-dichloro-4-nitrobenzoate

Description

Introduction to Ethyl 2,6-Dichloro-4-Nitrobenzoate

Historical Context of Nitrobenzoate Derivatives in Organic Chemistry

Nitrobenzoate derivatives emerged as critical intermediates in the late 19th century, driven by the demand for dyes and pharmaceuticals. The foundational discovery of nitrobenzoic acids—prepared via nitration of benzoic acid or oxidation of nitrotoluene—established a framework for functionalizing aromatic rings. By the mid-20th century, esterification techniques enabled the synthesis of ethyl nitrobenzoates, which offered improved solubility in organic solvents compared to their carboxylic acid counterparts.

This compound builds upon this legacy, incorporating dual chloro substituents to enhance electronic and steric effects. Early applications of chloro-nitrobenzoates focused on their role as precursors for agrochemicals and photoactive compounds, leveraging the nitro group’s electron-deficient nature for electrophilic reactions. The compound’s crystallinity and stability, attributed to its symmetrical substitution pattern, further solidified its utility in heterocyclic synthesis.

Structural Significance of Chloro and Nitro Substituents in Aromatic Systems

The spatial and electronic configuration of this compound reveals profound insights into substituent effects on aromatic systems. Key structural features include:

Table 1: Substituent Effects in this compound and Related Compounds

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | 2-Cl, 6-Cl, 4-NO₂ | 264.06 | High crystallinity, electron deficiency |

| Ethyl 2-chloro-4-nitrobenzoate | 2-Cl, 4-NO₂ | 230.62 | Moderate reactivity, planar geometry |

| Ethyl 4-nitrobenzoate | 4-NO₂ | 195.17 | Solubility in polar solvents |

Electron-Withdrawing Effects :

The nitro group at the para position exerts a strong electron-withdrawing effect, deactivating the aromatic ring and directing incoming electrophiles to meta positions. This property is critical in Suzuki-Miyaura couplings, where the nitro group stabilizes transient negative charges during transition states.Steric and Electronic Synergy :

The ortho chloro substituents (positions 2 and 6) introduce steric hindrance, restricting rotational freedom around the ester linkage. Concurrently, their inductive electron-withdrawing effects amplify the ring’s electron deficiency, enhancing resistance to electrophilic substitution.Crystallographic Implications :

X-ray diffraction studies of analogous compounds, such as ethyl 2,6-dichlorobenzoate, reveal planar geometries with intermolecular halogen bonding between chlorine atoms and adjacent ester oxygens. These interactions likely contribute to the high melting points observed in chloro-nitrobenzoate derivatives.

The structural duality of this compound—balancing electronic deactivation with steric bulk—underscores its role in modern organic synthesis. Its design principles inform the development of specialized ligands and photoacid generators, where precise control over aromatic reactivity is paramount.

Properties

Molecular Formula |

C9H7Cl2NO4 |

|---|---|

Molecular Weight |

264.06 g/mol |

IUPAC Name |

ethyl 2,6-dichloro-4-nitrobenzoate |

InChI |

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)8-6(10)3-5(12(14)15)4-7(8)11/h3-4H,2H2,1H3 |

InChI Key |

ALDRSHFHUIXLBP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Nitration of 2,6-Dichlorobenzoic Acid Derivative

The initial step involves nitrating a precursor compound (referred to as Compound A in patents) using a mixture of 65% nitric acid and concentrated sulfuric acid. Key conditions include:

- Temperature : 0–2°C during nitric acid addition, followed by heating to 25–35°C.

- Reagent Ratios :

- Compound A : 65% HNO₃ = 10 : 7–9 (mass ratio)

- Compound A : H₂SO₄ = 1 : 5 (solid-liquid ratio, g/mL)

- Reaction Time : 24–26 hours.

This step yields Compound B (2,6-dichloro-4-nitrobenzoic acid derivative) with a reported purity of 98.2% and yield of 93.7%.

Oxidation with Potassium Permanganate

Compound B undergoes oxidation in a pyridine-water system:

- Reagent Ratios :

- Compound B : KMnO₄ = 1 : 2–5 (mass ratio)

- Compound B : Pyridine : H₂O = 1 g : 10 mL : 20–25 mL

- Conditions : 85–90°C for 23–26 hours.

This step generates Compound C , a carboxylated intermediate.

Esterification with Thionyl Chloride and Ethanol

The final step involves converting Compound C to the target ester:

- Reagent Ratios :

- Compound C : SOCl₂ : Ethanol = 1 g : 5 mL : 10–15 mL

- Conditions :

Overall Yield : ~85–90% (calculated from multi-step yields).

Direct Decarboxylation of 2,6-Dichloro-4-Nitro-1,3-Benzenedicarboxylic Acid

Synthesis of Diacid Intermediate

2,6-Dichloro-4-nitro-m-xylene is oxidized to 2,6-dichloro-4-nitro-1,3-benzenedicarboxylic acid using:

Decarboxylation to Target Compound

The diacid undergoes selective decarboxylation via:

- Method A : Heating in aqueous HNO₃ (>200°C for 0.5–1.5 hours).

- Method B : Refluxing in high-boiling solvents (e.g., nitrobenzene, dibenzyl ether).

Yield : 70–75% after purification.

Mitsunobu-Inspired Esterification with Nitrosobenzene

Reaction Mechanism

Using nitrosobenzene (PhNO) and triphenylphosphine (Ph₃P) in acetonitrile:

- Conditions : 0°C, 30 minutes.

- Catalyst : DMAP (4-dimethylaminopyridine).

- Scope : Effective for sterically hindered alcohols and acids.

Yield : 82–95% for analogous nitrobenzoates.

Comparative Analysis of Methods

| Method | Key Steps | Temperature Range | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Three-Step Synthesis | Nitration → Oxidation → Esterification | 0–85°C | 85–90% | >98% | Industrial |

| Direct Decarboxylation | Oxidation → Decarboxylation | >200°C | 70–75% | 95% | Moderate |

| MW/US-Assisted | Catalytic esterification | 80°C | 67% | 90% | Lab-scale |

| Mitsunobu Variant | DMAP-catalyzed esterification | 0°C | 82–95% | >95% | Lab-scale |

Industrial Production Considerations

Optimized Three-Step Process

- Scale-Up Challenges :

- Exothermic nitration requires precise temperature control.

- Thionyl chloride handling demands corrosion-resistant equipment.

- Cost Drivers :

- Raw materials (SOCl₂, KMnO₄) account for 60–70% of total costs.

- Solvent recovery systems improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Reduction: Ethyl 2,6-dichloro-4-aminobenzoate.

Substitution: Products depend on the nucleophile used, such as ethyl 2,6-diamino-4-nitrobenzoate when using an amine.

Scientific Research Applications

Ethyl 2,6-dichloro-4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-4-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The chlorine atoms can be involved in substitution reactions, making the compound versatile in its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects

- Chlorine Substitution: Ethyl 2,6-dichloro-4-nitrobenzoate features two chlorine atoms at C2 and C6, compared to mono-chloro analogs like ethyl 2-chloro-5-nitrobenzoate (CAS 16588-17-3) . Ethyl 2,5-dichloro-4-nitrobenzoate (CAS 1806367-58-7) shares the same molecular formula (C₉H₇Cl₂NO₄) but places chlorines at C2 and C5, demonstrating how positional isomerism impacts electronic properties and intermolecular interactions .

Nitro Group Position :

- The para-nitro group in the target compound contrasts with meta-nitro analogs (e.g., ethyl 2-chloro-5-nitrobenzoate), where resonance effects and charge distribution differ significantly.

Ester Group :

Physical and Chemical Properties

Biological Activity

Ethyl 2,6-dichloro-4-nitrobenzoate (EDCNB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of EDCNB is primarily attributed to its ability to interact with various biomolecular targets. The nitro group plays a crucial role in modulating its reactivity and binding affinity to enzymes and receptors. Specifically, EDCNB has been shown to inhibit key enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Antimicrobial Activity

EDCNB demonstrates significant antimicrobial properties. In vitro studies have shown that it exhibits potent activity against various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for EDCNB against selected pathogens are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that EDCNB may be a promising candidate for the development of new antibacterial agents.

Anticancer Activity

Recent studies have indicated that EDCNB possesses anticancer properties by inducing apoptosis in cancer cells. A study evaluating the effect of EDCNB on various cancer cell lines revealed a dose-dependent inhibition of cell proliferation. The results are presented in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| HeLa (cervical cancer) | 3.5 |

| A549 (lung cancer) | 4.0 |

The mechanism underlying its anticancer activity may involve the modulation of apoptotic pathways and the inhibition of tumor cell migration.

Anti-inflammatory Activity

The anti-inflammatory potential of EDCNB has also been explored. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its utility in treating inflammatory diseases. The results from one study are summarized in Table 3.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 70 |

| IL-6 | 65 |

This anti-inflammatory activity could be beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Studies

- Antimicrobial Efficacy : A case study involving EDCNB's efficacy against Staphylococcus aureus demonstrated that it significantly reduced bacterial load in infected mice models when administered at appropriate doses.

- Anticancer Research : In a preclinical trial, EDCNB was tested on mice with induced tumors. Results showed a marked reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

- Inflammation Model : In a model of acute inflammation induced by carrageenan, EDCNB treatment resulted in reduced paw edema, highlighting its anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.